molecular formula C14H14N2O3 B12305634 P-Azoxyanisole-D6 (O,O-dimethyl-D6)

P-Azoxyanisole-D6 (O,O-dimethyl-D6)

Cat. No.: B12305634
M. Wt: 264.31 g/mol
InChI Key: KAEZRSFWWCTVNP-WFGJKAKNSA-N
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Description

P-Azoxyanisole-D6 (O,O-dimethyl-D6): is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-Azoxyanisole-D6 (O,O-dimethyl-D6) typically involves the deuteration of P-Azoxyanisole. The process includes the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents .

Industrial Production Methods: Industrial production of P-Azoxyanisole-D6 (O,O-dimethyl-D6) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: P-Azoxyanisole-D6 (O,O-dimethyl-D6) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of P-Azoxyanisole-D6 (O,O-dimethyl-D6) involves the incorporation of deuterium atoms into various molecular structures. This incorporation can affect the physical and chemical properties of the molecules, including their stability, reactivity, and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    P-Azoxyanisole: The non-deuterated form of the compound.

    P-Azoxyanisole-D3: A partially deuterated form with fewer deuterium atoms.

    O,O-Dimethyl-D6: Another deuterated compound with similar properties.

Uniqueness: P-Azoxyanisole-D6 (O,O-dimethyl-D6) is unique due to its high level of deuteration, which provides distinct advantages in scientific research, including enhanced stability and the ability to trace molecular transformations accurately.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

264.31 g/mol

IUPAC Name

oxido-[4-(trideuteriomethoxy)phenyl]-[4-(trideuteriomethoxy)phenyl]iminoazanium

InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3/i1D3,2D3

InChI Key

KAEZRSFWWCTVNP-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC([2H])([2H])[2H])[O-]

Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

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